molecular formula C18H20BrClN6O16P4 B134124 Bcip4A CAS No. 148778-60-3

Bcip4A

Cat. No. B134124
CAS RN: 148778-60-3
M. Wt: 815.6 g/mol
InChI Key: FUAAYYAFMCNVGN-YVLZZHOMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BCIP4A is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a synthetic derivative of bis(4-chlorophenyl)isopropylamine, which has been found to exhibit potent neuroprotective effects.

Mechanism of Action

The mechanism of action of BCIP4A is not fully understood, but it is believed to involve the modulation of various signaling pathways in the brain. This compound has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters. This inhibition leads to an increase in the levels of neurotransmitters, which can improve cognitive function and reduce inflammation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as acetylcholine, dopamine, and norepinephrine, which can improve cognitive function. Additionally, this compound has been found to reduce oxidative stress and inflammation, which can improve overall health.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BCIP4A in lab experiments is its potent neuroprotective effects. This makes it a valuable tool for studying the mechanisms of neurodegenerative diseases and developing potential treatments. Additionally, this compound has been found to be relatively safe and well-tolerated in animal studies.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its high cost, which can make it difficult to use in large-scale studies. Additionally, the synthesis of this compound requires specialized equipment and expertise, which can limit its accessibility to researchers.

Future Directions

There are several future directions for research on BCIP4A. One potential area of research is the development of more efficient and cost-effective synthesis methods. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurodegenerative and inflammatory diseases. Finally, more research is needed to determine the safety and efficacy of this compound in human studies.

Synthesis Methods

BCIP4A can be synthesized using a multi-step process that involves the reaction of bis(4-chlorophenyl)isopropylamine with various reagents. The synthesis of this compound is typically carried out using organic solvents, such as chloroform or methylene chloride, and requires specialized equipment and expertise.

Scientific Research Applications

BCIP4A has been extensively studied for its potential applications in scientific research. It has been found to exhibit neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been found to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases.

properties

CAS RN

148778-60-3

Molecular Formula

C18H20BrClN6O16P4

Molecular Weight

815.6 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[(5-bromo-4-chloro-1H-indol-3-yl)oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate

InChI

InChI=1S/C18H20BrClN6O16P4/c19-7-1-2-8-11(12(7)20)9(3-22-8)39-44(31,32)41-46(35,36)42-45(33,34)40-43(29,30)37-4-10-14(27)15(28)18(38-10)26-6-25-13-16(21)23-5-24-17(13)26/h1-3,5-6,10,14-15,18,22,27-28H,4H2,(H,29,30)(H,31,32)(H,33,34)(H,35,36)(H2,21,23,24)/t10-,14-,15-,18-/m1/s1

InChI Key

FUAAYYAFMCNVGN-YVLZZHOMSA-N

Isomeric SMILES

C1=CC(=C(C2=C1NC=C2OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)Cl)Br

SMILES

C1=CC(=C(C2=C1NC=C2OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)Cl)Br

Canonical SMILES

C1=CC(=C(C2=C1NC=C2OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)Cl)Br

synonyms

5-bromo-4-chloro-3-indolyltetraphospho-5'-adenosine
BCIp4A

Origin of Product

United States

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